molecular formula C20H22F3N3O2 B14998980 N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide

N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide

Cat. No.: B14998980
M. Wt: 393.4 g/mol
InChI Key: SOOSMQWRPNVWKY-UHFFFAOYSA-N
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Description

N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the formation of the cyclohexanecarboxamide moiety. Common reagents used in these reactions include phenyl isocyanate, trifluoromethyl iodide, and cyclohexanecarboxylic acid. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the imidazole ring.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield a carboxylic acid, while reduction can produce an alcohol. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with phenyl and trifluoromethyl groups. Examples include:

  • N-[2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-yl]acetamide
  • N-[2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-yl]propionamide

Uniqueness

What sets N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexanecarboxamide moiety, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C20H22F3N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[5-oxo-2-phenyl-1-prop-2-enyl-4-(trifluoromethyl)imidazol-4-yl]cyclohexanecarboxamide

InChI

InChI=1S/C20H22F3N3O2/c1-2-13-26-16(14-9-5-3-6-10-14)24-19(18(26)28,20(21,22)23)25-17(27)15-11-7-4-8-12-15/h2-3,5-6,9-10,15H,1,4,7-8,11-13H2,(H,25,27)

InChI Key

SOOSMQWRPNVWKY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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